Tris(1,1,2,2,2-pentadeuterioethyl) phosphite
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Overview
Description
Tris(1,1,2,2,2-pentadeuterioethyl) phosphite: is a chemical compound with the molecular formula C6H15O3P. It is a derivative of tris(ethyl) phosphite where the hydrogen atoms in the ethyl groups are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tris(1,1,2,2,2-pentadeuterioethyl) phosphite typically involves the reaction of phosphorus trichloride with deuterated ethanol (C2D5OH) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction can be represented as:
PCl3+3C2D5OH→P(OC2D5)3+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethanol and phosphorus trichloride, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with continuous monitoring of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(1,1,2,2,2-pentadeuterioethyl) phosphite can undergo oxidation to form tris(1,1,2,2,2-pentadeuterioethyl) phosphate.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and deuterated ethanol.
Substitution: It can participate in substitution reactions where the deuterated ethyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2) under mild conditions.
Hydrolysis: Water or aqueous solutions under ambient conditions.
Substitution: Various alkyl or aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Tris(1,1,2,2,2-pentadeuterioethyl) phosphate.
Hydrolysis: Phosphorous acid and deuterated ethanol.
Substitution: Corresponding tris(alkyl/aryl) phosphites.
Scientific Research Applications
Chemistry: Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is used as a reagent in organic synthesis, particularly in the preparation of deuterated compounds. It is also employed in the study of reaction mechanisms involving phosphite esters.
Biology and Medicine: In biological research, this compound is used as a tracer in metabolic studies due to the presence of deuterium. It helps in understanding the metabolic pathways and the fate of phosphite esters in biological systems.
Industry: In the industrial sector, this compound is used as a stabilizer in the production of polymers and as an additive in lubricants to enhance their performance.
Mechanism of Action
The mechanism of action of tris(1,1,2,2,2-pentadeuterioethyl) phosphite involves its interaction with various molecular targets, primarily through its phosphite ester group. It can act as a ligand in coordination chemistry, forming complexes with transition metals. In biological systems, it can be metabolized to release deuterated ethanol and phosphorous acid, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
- Tris(ethyl) phosphite
- Tris(isopropyl) phosphite
- Tris(butyl) phosphite
Comparison: Tris(1,1,2,2,2-pentadeuterioethyl) phosphite is unique due to the presence of deuterium, which imparts different physical and chemical properties compared to its non-deuterated counterparts. The deuterium atoms make the compound more stable and less reactive, which is advantageous in certain applications such as NMR spectroscopy and metabolic studies.
Properties
IUPAC Name |
tris(1,1,2,2,2-pentadeuterioethyl) phosphite |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O3P/c1-4-7-10(8-5-2)9-6-3/h4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDZBKCUKTQZUTL-NLBPYYKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OP(OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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